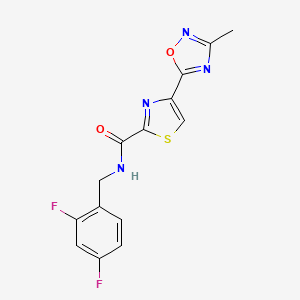

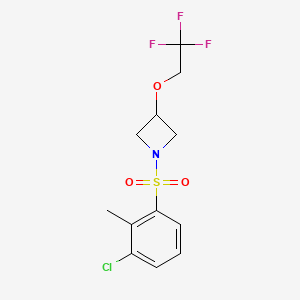

2-(5-Bromothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A novel series of 2-(5-bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles were synthesized by oxidative cyclization of Schiff bases derived from 5-bromo-2-thiophene-carboxaldehyde and aromatic hydrazides using Chloramine-T as an efficient oxidant .Molecular Structure Analysis

The molecular structure of 2-(5-bromothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole is nearly planar, with the nitrile group oriented antiperiplanar with respect to the thiophene S atom . Intermolecular Type I centrosymmetric Br…Br halogen interactions are present at a distance of 3.582 (1) Å and with a C—Br…Br angle of 140.7 (1)° .Chemical Reactions Analysis

The main reaction in the synthesis of 2-(5-bromothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole is the Claisen–Schmidt condensation . The effect of reaction conditions, including dosage of sodium hydroxide and reaction temperature, was investigated and analyzed .科学的研究の応用

Antimicrobial Activity

A significant application of 1,3,4-oxadiazole derivatives, including those related to 2-(5-bromothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole, is their antimicrobial properties. For instance, Makwana and Naliapara (2014) synthesized novel 1,3,4-oxadiazole compounds and found them to exhibit moderate to good antimicrobial and antifungal activities (Makwana & Naliapara, 2014). Kapadiya et al. (2020) also synthesized oxadiazole derivatives, which showed significant potency against various microorganisms, further highlighting the antimicrobial potential of this class of compounds (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Ammal, Prajila, and Joseph (2018) explored the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulphuric acid. Their studies revealed the compounds' effectiveness in forming protective layers on metal surfaces, contributing to corrosion resistance (Ammal, Prajila, & Joseph, 2018).

Mesomorphic and Photoluminescent Properties

The mesomorphic behavior and photoluminescent properties of 1,3,4-oxadiazole derivatives have been studied as well. Han et al. (2010) synthesized a series of these derivatives and investigated their phase behaviors, finding that they displayed wide mesomorphic temperature ranges and strong blue fluorescence emissions, which could be valuable in material science applications (Han, Wang, Zhang, & Zhu, 2010).

Insecticidal Activity

Goswami et al. (1984) synthesized oxadiazolethiones and evaluated them for fungicidal properties. They discovered that most compounds showed varying degrees of toxicity against specific test organisms, suggesting potential insecticidal applications (Goswami, Kataky, Baruah, & Nath, 1984).

Molecular Docking and Anti-tubercular Activity

Al-Tamimi et al. (2018) conducted a comprehensive study involving molecular docking and spectroscopic analysis of oxadiazole derivatives. They found that these compounds exhibited promising anti-tubercular activity, suggesting their potential in pharmaceutical applications (Al-Tamimi et al., 2018).

特性

IUPAC Name |

2-(5-bromothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2OS/c8-5-2-1-4(13-5)7-11-10-6(3-9)12-7/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHMYYGVWCHTTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=NN=C(O2)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2419177.png)

![2-methoxy-4-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2419178.png)

![Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2419179.png)

![N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2419184.png)

![2-[2-Methoxy-5-(methylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2419187.png)

![Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2419191.png)

![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B2419196.png)